molecular formula C13H10FNO B2406706 (NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium CAS No. 1164546-91-1

(NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium

Cat. No.: B2406706
CAS No.: 1164546-91-1
M. Wt: 215.227
InChI Key: GJTOMWKYUWVHDO-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium is a chemical compound with the molecular formula C13H10FNO It is characterized by the presence of a fluorine atom attached to a benzylidene group, which is further connected to a phenyl group through an azane oxide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium typically involves the condensation of 4-fluorobenzaldehyde with phenylhydrazine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite. The reaction is usually conducted in an organic solvent such as ethanol or methanol at a temperature range of 25-50°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the azane oxide linkage to other functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents such as chlorine or bromine, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various fluorinated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

(NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(4-chlorobenzylidene)(phenyl)azane oxide
  • (E)-(4-bromobenzylidene)(phenyl)azane oxide
  • (E)-(4-methylbenzylidene)(phenyl)azane oxide

Uniqueness

(NE)-N-[(4-fluorophenyl)methylidene]-N-oxidoanilinium is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-phenylmethanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTOMWKYUWVHDO-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=C\C2=CC=C(C=C2)F)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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